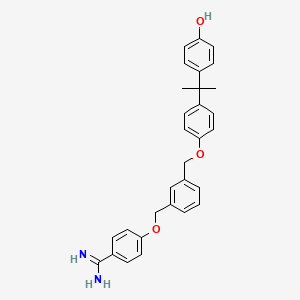

Benzenecarboximidamide, 4-((3-((4-(1-(4-hydroxyphenyl)-1-methylethyl)phenoxy)methyl)phenyl)methoxy)-

描述

BIIL 260 是一种合成的有机化合物,以其强效且长效的抗炎特性而闻名。它是一种口服活性白三烯 B4 受体拮抗剂,在炎症反应中起着至关重要的作用。

准备方法

合成路线和反应条件

BIIL 260 的制备涉及多个合成步骤。关键步骤包括通过一系列有机反应形成核心结构,然后进行官能团修饰以获得所需的活性。 合成路线通常涉及在受控条件下使用各种试剂和催化剂以确保高产率和纯度 .

工业生产方法

BIIL 260 的工业生产需要大规模合成技术。该工艺涉及优化反应条件,例如温度、压力和溶剂体系,以最大限度地提高效率并最小化副产物。 最终产品采用结晶、色谱法和重结晶等技术进行纯化,以达到所需的纯度标准 .

化学反应分析

反应类型

BIIL 260 会经历几种类型的化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团替换一个官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠),以及用于取代反应的各种亲核试剂和亲电试剂。 这些反应通常在受控条件下进行,例如特定的温度、pH 值和溶剂体系 .

主要产品

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,BIIL 260 的氧化可能会生成羟基化衍生物,而还原可能会生成脱氧化合物。 取代反应可以引入各种官能团,从而导致具有不同性质的一系列衍生物 .

科学研究应用

Chemical Properties and Structure

The compound is characterized by a complex structure that includes multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of a hydroxy group and methoxy substitutions enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that benzenecarboximidamide derivatives exhibit significant anticancer properties. They are believed to modulate protein kinase activity, which is crucial for cell proliferation and survival in cancer cells. For instance, compounds similar to benzenecarboximidamide have been shown to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

- Anti-inflammatory Effects :

-

Neuroprotective Effects :

- Preliminary research indicates that benzenecarboximidamide may offer neuroprotective benefits. Its ability to cross the blood-brain barrier allows it to interact with neuronal pathways, potentially aiding in conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of benzenecarboximidamide significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to inhibit the phosphorylation of key proteins involved in cell cycle regulation .

Case Study 2: Neuroprotection

In a laboratory setting, researchers tested the neuroprotective effects of benzenecarboximidamide on cultured neurons exposed to oxidative stress. Results indicated a marked decrease in neuronal death and an increase in cell viability compared to control groups .

Data Table: Summary of Applications

作用机制

BIIL 260 通过与中性粒细胞表面上的白三烯 B4 受体结合来发挥作用。这种结合是饱和的、可逆的和竞争性的,具有高亲和力(Ki 值为 1.7 nM)。通过阻断白三烯 B4 受体,BIIL 260 抑制了细胞内钙离子的释放,这些离子对于炎症反应的激活至关重要。 这导致炎症减轻以及与炎症性疾病相关的症状缓解 .

相似化合物的比较

类似化合物

BIIL 284: BIIL 260 的前药,在体内代谢产生活性化合物。

BIIL 315: BIIL 284 的另一种活性代谢物,以其抗炎特性而闻名。

白三烯 B4 受体拮抗剂: 其他针对相同受体的化合物,如扎弗鲁卡斯特和孟鲁司特 .

独特性

BIIL 260 由于其对白三烯 B4 受体的高亲和力和强效的抗炎活性而独一无二。与其他白三烯 B4 受体拮抗剂不同,BIIL 260 具有长效作用,并在极低浓度下有效。 这使其成为研究和潜在治疗应用的宝贵化合物 .

生物活性

Benzenecarboximidamide, 4-((3-((4-(1-(4-hydroxyphenyl)-1-methylethyl)phenoxy)methyl)phenyl)methoxy)- is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of a benzenecarboximidamide moiety is crucial for its interaction with biological targets.

Research indicates that this compound primarily functions as an enzyme inhibitor , specifically targeting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. By inhibiting CA IX, the compound disrupts pH regulation within cancer cells, leading to apoptosis (programmed cell death). This mechanism highlights its potential as an anticancer agent.

Anticancer Properties

Several studies have demonstrated the anticancer effects of benzenecarboximidamide derivatives:

- In vitro studies : The compound has shown effective inhibition of cancer cell proliferation in various cancer lines.

- In vivo studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to controls.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. It has shown activity against several bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of CA IX; apoptosis induction | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Enzyme Inhibition | Specific binding to CA IX |

Case Study: Inhibition of Carbonic Anhydrase IX

One notable study focused on the inhibition of CA IX by benzenecarboximidamide. The compound was tested in vitro against human cancer cell lines, resulting in a significant decrease in cell viability. The study concluded that the compound's ability to bind to the active site of CA IX effectively inhibits its function, leading to altered cellular metabolism and increased apoptosis.

属性

CAS 编号 |

204974-93-6 |

|---|---|

分子式 |

C30H30N2O3 |

分子量 |

466.6 g/mol |

IUPAC 名称 |

4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide |

InChI |

InChI=1S/C30H30N2O3/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32/h3-18,33H,19-20H2,1-2H3,(H3,31,32) |

InChI 键 |

MBLJFKQACMILLC-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N |

规范 SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N |

外观 |

Solid powder |

Key on ui other cas no. |

204974-93-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BIIL 260; BIIL260; BIIL-260. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。